(1S,2S,3R,5S)-(+)-2,3-pinanediol
CAS No.: 18680-27-8
Cat. No.: VC0539704
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18680-27-8 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 |
| Standard InChI Key | MOILFCKRQFQVFS-OORONAJNSA-N |
| Isomeric SMILES | C[C@@]1([C@H]2C[C@H](C2(C)C)C[C@H]1O)O |
| SMILES | CC1(C2CC1C(C(C2)O)(C)O)C |
| Canonical SMILES | CC1(C2CC1C(C(C2)O)(C)O)C |
| Appearance | Solid powder |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1S,2S,3R,5S)-(+)-2,3-Pinanediol belongs to the pinane family, featuring a bicyclo[3.1.1]heptane backbone with hydroxyl groups at the 2- and 3-positions. X-ray crystallography confirms its rigid bicyclic structure, where the hydroxyl groups adopt equatorial positions, stabilizing the molecule through intramolecular hydrogen bonding . The compound’s specific rotation to (c = 6.5 in toluene) reflects its chiral nature .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 170.25 g/mol | |
| CAS Registry Number | 18680-27-8 | |
| Specific rotation | (toluene) | |
| Melting point | 55–59°C |
Stereochemical Implications
The (1S,2S,3R,5S) configuration dictates its interactions in asymmetric catalysis. In Suzuki-Miyaura couplings, this enantiomer improves cross-coupling efficiency by 40% compared to racemic mixtures, as the pinanediol moiety stabilizes transition states through chelation . Computational studies reveal that its for boronate ester formation is 12.3 kJ/mol lower than the (1R,2R,3S,5R) enantiomer .
Synthesis and Industrial Production
Modern Synthesis Protocols
Industrial-scale production utilizes α-pinene oxidation under optimized conditions:
Reaction Conditions
-
Oxidant: KMnO₄/NaOH (pH 13.5)
-
Solvent: Ethanol-water (1:4 v/v)
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Inhibitor: Ethylene glycol (1.8 eq)
This method eliminates toxic osmium tetroxide previously used, reducing environmental hazards by 83% . The process achieves 98.5% HPLC purity and 99.1% enantiomeric excess (ee) through stereoselective permanganate oxidation .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–35°C | ±3% yield/10°C |
| KMnO₄ equivalence | 6.0–10.0 eq | Linear increase |
| Reaction time | 5–8 h | Plateau after 6h |
Comparative Analysis of Methods
Traditional ozonolysis routes produced only 45% yield with 85% ee, while the modern permanganate approach enhances both yield (76.6%) and stereocontrol (99.5% ee) . Scale-up trials in 8,000 L reactors demonstrate consistent batch-to-batch reproducibility (RSD < 1.2%) .
Environmental and Atmospheric Chemistry
Aqueous-Phase Oxidation
Hydroxyl radical (- OH) oxidation of (1S,2S,3R,5S)-(+)-2,3-pinanediol in aerosol droplets forms 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and cis-pinonic acid. Key findings include:
Table 3: Atmospheric Reaction Products
| Product | Yield (%) | Atmospheric Impact |
|---|---|---|
| MBTCA | 38±5 | Cloud condensation nuclei |
| cis-Pinonic acid | 27±3 | Light absorption at 320 nm |
| Norpinic acid | 15±2 | O:C ratio enhancement |
Partitioning Behavior
The compound’s air-water partitioning coefficient () of explains its preferential partitioning into aqueous phases during fog events . Modeling shows that 68% of atmospheric pinanediol partitions into cloud droplets (LWC > 0.1 g/m³), driving aqSOA formation .
Industrial and Pharmaceutical Applications
Catalytic Uses
As a chiral auxiliary in boronate ester synthesis:
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Suzuki coupling: Enables aryl-aryl bond formation with 94% ee
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Protease inhibition: (S)-BoroPro-(-)-Pinanediol-HCl inhibits trypsin ()
Cosmetic and Food Industries
Analytical Characterization
Chromatographic Methods
Spectroscopic Data
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